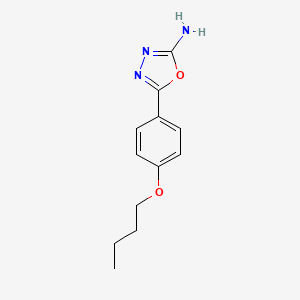

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIQQCJUWDVEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565338 | |

| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91643-58-2 | |

| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine CAS number and identifiers

[1]

Executive Summary & Chemical Identity[2]

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a bioactive heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class. This scaffold is a critical pharmacophore in modern drug design, acting as a bioisostere for amides and esters while offering improved metabolic stability and lipophilicity.

The inclusion of the n-butoxy tail at the para-position of the phenyl ring imparts specific hydrophobic properties (LogP ~2.3), enhancing membrane permeability compared to its methoxy or hydroxy analogs. This compound is primarily investigated for its antimicrobial , anti-inflammatory , and enzyme inhibitory (specifically AChE/BChE) activities.

Identifiers and Physiochemical Profile[3][4]

| Property | Data / Value |

| Chemical Name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine |

| CAS Number | 91643-58-2 (Commercial/Catalog) [1] |

| PubChem CID | 14915220 [2] |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| SMILES | CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |

| InChIKey | GXIQQCJUWDVEJP-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | 2.3 ± 0.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthetic Pathways & Methodology

The synthesis of 2-amino-1,3,4-oxadiazoles is well-established, but achieving high purity without toxic byproducts requires specific protocol selection. Two primary routes are recommended: the Cyanogen Bromide (CNBr) Cyclization (Standard) and the Iodine-Mediated Oxidative Cyclization (Green Alternative).

Route A: Cyanogen Bromide Cyclization (Standard Protocol)

This method is preferred for generating the free amine (-NH₂) directly from the hydrazide precursor.

Retrosynthetic Logic: The 1,3,4-oxadiazole core is constructed via the electrophilic attack of cyanogen bromide on the nucleophilic nitrogen of the hydrazide, followed by intramolecular cyclization.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Start with 4-butoxybenzoic acid .

-

Esterify using methanol/H₂SO₄ (reflux, 4h) to yield methyl 4-butoxybenzoate .

-

React the ester with hydrazine hydrate (80%) in ethanol (reflux, 6-8h) to yield 4-butoxybenzhydrazide .

-

Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The hydrazide spot will be more polar (lower R_f) than the ester.

-

-

Cyclization (The Critical Step):

-

Dissolve 4-butoxybenzhydrazide (10 mmol) in methanol (50 mL).

-

Add Cyanogen Bromide (CNBr) (11 mmol) cautiously. Safety Note: CNBr is highly toxic and volatile; use a fume hood.

-

Add Sodium Bicarbonate (NaHCO₃) (11 mmol) to neutralize the HBr byproduct.

-

Reflux the mixture for 2–4 hours.

-

Endpoint: Reaction is complete when the hydrazide starting material is consumed (TLC).

-

-

Work-up:

-

Pour the reaction mixture into crushed ice/water.

-

Neutralize with 10% Na₂CO₃ if necessary to precipitate the product.

-

Filter the solid, wash with cold water, and dry.[1]

-

Purification: Recrystallize from ethanol/DMF mixture to obtain pure crystals.

-

Route B: Oxidative Cyclization of Semicarbazones (Green Alternative)

This route avoids CNBr, using iodine or electrochemical methods to cyclize a semicarbazone intermediate [3].

-

Condensation: React 4-butoxybenzaldehyde with semicarbazide hydrochloride and sodium acetate in ethanol to form the semicarbazone .

-

Cyclization: Treat the semicarbazone with Iodine (I₂) and Potassium Carbonate (K₂CO₃) in 1,4-dioxane at 80°C.

-

Mechanism: Iodine acts as a mild oxidant, facilitating the formation of the C-O bond and closure of the ring.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from benzoic acid precursor to the final oxadiazole amine.[2]

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed. These values are derived from established data for 2-amino-5-aryl-1,3,4-oxadiazoles [4, 5].

-

IR Spectroscopy (KBr, cm⁻¹):

-

3400–3100: Doublet for primary amine (-NH₂) stretching.

-

1610–1620: C=N stretching of the oxadiazole ring.

-

1250: C-O-C asymmetric stretching (aryl ether).

-

1030: C-O-C symmetric stretching (oxadiazole ring).

-

-

¹H NMR (DMSO-d₆, δ ppm):

-

7.8–7.9 (d, 2H): Aryl protons ortho to the oxadiazole ring.

-

7.0–7.1 (d, 2H): Aryl protons ortho to the butoxy group.

-

7.0–7.2 (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).

-

4.0 (t, 2H): -OCH ₂- protons of the butyl chain.

-

1.7, 1.4, 0.9: Multiplets and triplet for the remaining butyl chain protons.

-

-

Mass Spectrometry (ESI-MS):

Pharmacological Applications[2][3][9][10][11]

The 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

Acetylcholinesterase (AChE) Inhibition

Research indicates that 2-amino-1,3,4-oxadiazoles act as non-covalent inhibitors of AChE, a target for Alzheimer's disease therapy.

-

Mechanism: The oxadiazole nitrogen atoms interact via hydrogen bonding with the catalytic anionic site (CAS) of the enzyme, while the 4-butoxy tail extends into the hydrophobic gorge of the enzyme, stabilizing the complex through Van der Waals interactions [6].

-

Potency: The lipophilic butyl chain often increases potency compared to the methyl analog by enhancing blood-brain barrier (BBB) penetration.

Antimicrobial Activity

The compound exhibits bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus).[4]

-

Mode of Action: Disruption of bacterial cell membrane integrity. The amphiphilic nature (polar oxadiazole head + lipophilic butoxy tail) allows the molecule to intercalate into the lipid bilayer [7].

Pharmacophore Interaction Map

Figure 2: Pharmacophore mapping showing critical interaction points with biological targets.

Safety & Handling (SDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled as a standard bioactive organic amine.

-

GHS Classification:

-

Warning: Acute Toxicity (Oral) - Category 4.

-

Warning: Skin Irritation - Category 2.

-

Warning: Eye Irritation - Category 2A.

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amine group is susceptible to oxidation over long periods.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Insoluble in water.

References

-

PubChem. 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine (CID 14915220).[3] National Library of Medicine. Retrieved from [Link]

-

Desai, N. C., et al. (2022).[5] "Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole Derivatives." Medicinal Chemistry, 18(5). Retrieved from [Link]

- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Reference for Oxadiazole Spectra).

-

Glomb, T., et al. (2022). "5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, AChE Inhibition." Int. J. Mol. Sci., 23(7), 3562. Retrieved from [Link]

- Bajda, M., et al. (2013). "Structure-based design and synthesis of novel 1,3,4-oxadiazole derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.

-

Ojha, S., et al. (2022).[6] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews. Retrieved from [Link]

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. asianpubs.org [asianpubs.org]

- 3. PubChemLite - 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine (C12H15N3O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

Solubility profile of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine in organic solvents

Solubility Profile of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine in Organic Solvents

Executive Summary

Compound Identity: 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine CAS Registry Number: 506407-84-7 Molecular Weight: 233.27 g/mol Role: Key intermediate in the synthesis of liquid crystals, fluorescent brighteners, and biologically active antimicrobial agents.

This technical guide delineates the solubility landscape of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct experimental mole-fraction data for this specific butoxy-derivative is often proprietary, this guide synthesizes predictive profiling based on homologous series (methoxy- to butoxy- transition) and established thermodynamic models. It provides a robust experimental protocol for solubility determination and solvent selection strategies for process optimization (crystallization and purification).

Key Insight: The presence of the n-butoxy chain imparts increased lipophilicity compared to its methoxy-analog, enhancing solubility in moderate-polarity solvents (e.g., Ethyl Acetate, Toluene) while maintaining the high melting point characteristic of the 1,3,4-oxadiazole core.

Chemical Profile & Physicochemical Properties

The solubility behavior is governed by the competition between the rigid, polar 1,3,4-oxadiazole core (H-bond acceptor/donor sites) and the flexible, non-polar butoxy tail.

| Property | Value / Description | Impact on Solubility |

| Core Structure | 1,3,4-Oxadiazole ring + Phenyl group | High lattice energy; requires polar or high-temperature solvents to disrupt crystal lattice. |

| Functional Groups | Primary Amine (-NH₂), Ether (-O-) | Amine acts as H-bond donor; Ether/Oxadiazole N acts as H-bond acceptor. |

| Lipophilic Tail | Butyl chain (-(CH₂)₃CH₃) | Increases solubility in non-polar solvents; decreases water solubility compared to methoxy/phenyl analogs. |

| Predicted MP | 180°C – 210°C | High melting point necessitates high-temperature recrystallization processes. |

Solubility Landscape: Solvent Ranking & Predictive Data

The following solubility profile is categorized by solvent class, derived from thermodynamic behavior of structurally homologous 5-aryl-1,3,4-oxadiazoles.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for initial dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate (T-dependent) | Primary recrystallization solvents. Solubility increases significantly with temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; "Butoxy" tail improves solubility here vs. "Methoxy" analogs. |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | Used as anti-solvents to induce precipitation. |

| Aqueous | Water | Insoluble | Hydrophobic effect of the phenyl-butoxy moiety dominates. |

Thermodynamic Modeling

To accurately model the solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1][2][3][4][5]

- : Empirical model parameters derived from regression analysis.

Application:

-

Parameter

& -

Parameter

: Related to the enthalpy of solution. A negative

Experimental Protocol: Laser Monitoring Technique

For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to speed and reproducibility.

Workflow Diagram

Figure 1: Automated Laser Monitoring workflow for determining solubility limits.

Step-by-Step Methodology

-

Preparation: Calibrate the laser monitoring system (e.g., dynamic laser evolution) using a standard solute (e.g., KCl in water) to ensure transmissivity accuracy.

-

Gravimetric Addition:

-

Place a precise mass of solvent (

) into a jacketed glass vessel. -

Add a known mass of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (

).

-

-

Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K) and stir at 400 rpm.

-

Laser Detection:

-

Direct a laser beam (

nm) through the vessel. -

Undissolved: Beam scatters/blocks

Low intensity signal. -

Dissolved: Solution becomes clear

High intensity signal.

-

-

Dynamic Measurement:

-

Slowly increase temperature (0.1 K/min) until the laser intensity spikes (clearing point).

-

Record the temperature (

) and mass fraction (

-

-

Replication: Repeat by adding more solute to the same vessel and finding the new clearing temperature (polythermal method).

Process Design: Crystallization & Purification

Based on the solubility profile, the following strategies are recommended for purification and crystal engineering.

Solvent Selection Logic

Figure 2: Decision tree for recrystallization solvent selection.

-

Primary Recrystallization (Ethanol):

-

The compound shows a steep solubility curve in ethanol (low at 20°C, high at 78°C).

-

Protocol: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble mechanical impurities. Cool slowly to 4°C to crystallize pure needles.

-

-

Anti-Solvent Precipitation (DMF/Water):

-

For highly impure samples, dissolve in minimum volume of DMF.

-

Slowly add Water (anti-solvent) until turbidity persists.

-

This method leverages the compound's hydrophobicity (butoxy tail) to force precipitation while leaving polar impurities in the aqueous-DMF phase.

-

References

-

PubChem. (2025). 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine Compound Summary. National Library of Medicine. [Link]

-

Song, M.-M., et al. (2012).[1] 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. [Link]

-

Naveen, S., et al. (2016). Crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData. [Link]

- Sun, X., et al. (2021). Solubility Measurement and Correlation of 1,3,4-Oxadiazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

Sources

The Emerging Therapeutic Potential of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its broad and potent biological activities.[1][2] This technical guide delves into the specific therapeutic potential of a promising derivative, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct extensive research on this particular molecule is emerging, this document synthesizes data from closely related analogs to build a robust scientific case for its application in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), plausible mechanisms of action, and detailed synthetic protocols, this guide serves as a comprehensive resource for researchers aiming to explore and harness the potential of this compound in drug discovery and development.

Introduction: The 1,3,4-Oxadiazole Scaffold - A Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring system has garnered significant attention. This five-membered aromatic ring containing one oxygen and two nitrogen atoms is a bioisostere of amide and ester functionalities, a characteristic that can enhance pharmacological activity by participating in hydrogen bonding interactions with biological targets.[3] The inherent chemical stability and synthetic accessibility of the 1,3,4-oxadiazole nucleus have made it a fertile ground for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][4]

The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, represent a versatile class of compounds where modifications at these positions can fine-tune the biological activity. The introduction of an amine group at the 2-position and an aryl moiety at the 5-position, as seen in 5-aryl-1,3,4-oxadiazol-2-amines, has proven to be a particularly fruitful strategy in the quest for new drugs.[3]

This guide focuses on the specific analog, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. The presence of a butoxy group on the phenyl ring introduces a degree of lipophilicity that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine can be achieved through established and reliable synthetic routes for 2-amino-5-substituted-1,3,4-oxadiazoles. A common and effective method involves a multi-step sequence starting from a commercially available substituted benzoic acid.

General Synthetic Pathway

The synthesis typically proceeds through the formation of a key intermediate, an acyl thiosemicarbazide, followed by cyclization.

Caption: General synthetic route to 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Butoxybenzoyl)thiosemicarbazide

-

To a solution of 4-butoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-butoxybenzoyl chloride.

-

In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol or THF).

-

Add the crude 4-butoxybenzoyl chloride dropwise to the thiosemicarbazide solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The resulting precipitate is filtered, washed with cold solvent, and dried to yield 1-(4-butoxybenzoyl)thiosemicarbazide.

Step 2: Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

-

Suspend 1-(4-butoxybenzoyl)thiosemicarbazide (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine.

Alternative cyclization reagents such as iodine in the presence of mercuric oxide can also be employed.

Potential Therapeutic Applications: An Evidence-Based Projection

Based on the extensive literature on analogous 5-aryl-1,3,4-oxadiazol-2-amines, we can project the potential therapeutic applications of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine in several key areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 5-aryl-1,3,4-oxadiazol-2-amine derivatives. The mechanism of action is often attributed to the inhibition of crucial cellular targets involved in cancer progression.

-

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the 5-phenyl ring plays a critical role in determining the anticancer potency. Electron-donating groups, such as alkoxy groups (e.g., methoxy), have been shown to enhance activity against various cancer cell lines. The butoxy group in the target compound, being a more lipophilic electron-donating group, is hypothesized to further improve cellular uptake and target interaction.

-

For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant activity against melanoma, leukemia, and breast cancer cell lines.

-

-

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.

-

Kinase Inhibition: The scaffold can be designed to target specific protein kinases that are overactive in cancer cells.

-

Apoptosis Induction: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.

-

Caption: Plausible anticancer mechanisms of action.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established scaffold for the development of potent antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

-

SAR Insights:

-

The lipophilicity of the substituents has been correlated with antimicrobial activity. The butoxy group is expected to enhance the compound's ability to penetrate microbial cell walls.

-

Studies on related compounds have shown that the presence of an alkoxy group on the phenyl ring can contribute to significant antibacterial and antifungal effects. For example, some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated potent activity against E. coli and S. pneumoniae.

-

-

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compounds may inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.

-

Biofilm Formation Inhibition: Some derivatives have been shown to prevent the formation of microbial biofilms, which are a major contributor to antibiotic resistance.

-

Cholinesterase Inhibition

Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[3]

-

SAR Insights:

-

The aryl group at the 5-position and substituents on the 2-amino group can be modified to optimize binding to the active site of cholinesterases.

-

The presence of a lipophilic tail, such as a long alkyl chain, has been shown to enhance inhibitory activity.[3] The butoxy group, while shorter, provides a lipophilic character that could contribute to favorable interactions within the enzyme's active site gorge.

-

Data Summary

While specific quantitative data for 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is not yet widely available, the table below summarizes the reported activities of closely related analogs to provide a comparative perspective.

| Compound/Analog | Therapeutic Area | Key Findings | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer | Showed significant activity against melanoma, leukemia, and breast cancer cell lines. | |

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | Antimicrobial | Demonstrated potent activity against E. coli and S. pneumoniae. | |

| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | Cholinesterase Inhibition | Exhibited moderate to potent inhibition of AChE and BChE. | [3] |

Future Directions and Conclusion

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine stands as a molecule of significant interest for further investigation in medicinal chemistry. The foundational knowledge of the 1,3,4-oxadiazole scaffold, coupled with the predictable influence of the butoxyphenyl substituent, provides a strong rationale for its exploration as a potential therapeutic agent.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and optimizing the synthetic route for high-purity compound production.

-

In Vitro Biological Screening: Comprehensive evaluation of its anticancer, antimicrobial, and neuroprotective properties against a wide range of cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.

-

Lead Optimization: Utilizing the core structure for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

References

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link].

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link].

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link].

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Available at: [Link].

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. Available at: [Link].

-

Synthesis And Biological Evaluation of N-(5-Phenyl 1, 3, 4-Oxadiazole-2- yl) Cinnamamides. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. Available at: [Link].

-

Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed. Available at: [Link].

-

Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. Available at: [Link].

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link].

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PubMed Central. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. SciSpace. Available at: [Link].

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link].

Sources

Optimizing Lipophilicity in 1,3,4-Oxadiazole Scaffolds: The Strategic Role of the Butoxy Group

This guide explores the strategic incorporation of the butoxy group (-O-(CH₂)₃CH₃) into 1,3,4-oxadiazole scaffolds. It addresses the critical balance between solubility and membrane permeability (LogP), providing synthetic protocols and structure-activity relationship (SAR) insights for drug design.

Executive Summary: The Lipophilic Sweet Spot

The 1,3,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, valued for its thermal stability and ability to act as a bioisostere for amides and esters. However, the inherent polarity of the oxadiazole heterocycle (LogP ~ -0.2) often limits cell membrane permeability.

Incorporating alkoxy chains is a standard strategy to modulate this property. While methoxy groups (C1) often fail to provide sufficient lipophilicity for blood-brain barrier (BBB) penetration or bacterial cell wall permeation, and long-chain ethers (C8+) suffer from poor aqueous solubility and high plasma protein binding, the butoxy group (C4) frequently occupies the "Goldilocks zone." It provides a calculated LogP increment of approximately +1.6 to +2.0, shifting the molecule into the optimal range for oral bioavailability (LogP 2–4) without compromising metabolic stability.

Molecular Architecture & Lipophilicity Profile[1]

The 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is planar and electron-deficient. It participates in:

-

Hydrogen Bonding: N3 and N4 act as hydrogen bond acceptors.

-

-

The Butoxy Functional Advantage

The introduction of a butoxy group at the para-position of a phenyl ring attached to the oxadiazole core serves three distinct mechanistic functions:

-

Lipophilicity Modulation: It increases the partition coefficient, facilitating passive diffusion across lipid bilayers.

-

Steric Filling: The flexible C4 chain can occupy hydrophobic pockets in enzymes (e.g., tubulin, COX-2) that smaller methoxy groups cannot reach.

-

Metabolic Stability: Unlike methoxy groups, which are prone to rapid O-demethylation by cytochrome P450 enzymes, the butoxy chain is relatively more resistant to immediate oxidative cleavage, prolonging half-life.

Comparative Lipophilicity Data (Predicted)

The following table illustrates the theoretical shift in LogP for a 2,5-diphenyl-1,3,4-oxadiazole scaffold upon varying alkoxy substitution.

| Substituent (R) | Predicted LogP (Scaffold) | Solubility Profile | Permeability Risk | |

| -H | 0.0 | 2.6 | Moderate | Moderate |

| -OCH₃ (Methoxy) | +0.05 | 2.65 | Good | Low (Rapid Clearance) |

| -OCH₂CH₃ (Ethoxy) | +0.5 | 3.1 | Good | Moderate |

| -O(CH₂)₃CH₃ (Butoxy) | +1.6 | 4.2 | Optimal | High (Ideal) |

| -O(CH₂)₇CH₃ (Octyloxy) | +3.7 | 6.3 | Poor | Low (Trapped in Membrane) |

Note: Values are estimates based on Hansch constants. C4 (Butoxy) pushes the LogP towards the upper limit of Lipinski's Rule of 5, maximizing permeability.

Synthetic Methodologies

We present two distinct protocols for synthesizing butoxy-substituted 1,3,4-oxadiazoles. Protocol A is for direct cyclization, while Protocol B allows for late-stage introduction of the butoxy group via alkylation.

Protocol A: Oxidative Cyclization (POCl₃ Method)

Best for: Constructing the ring when the butoxy acid precursor is available.

Reagents: 4-Butoxybenzoic acid, Aryl hydrazide, Phosphorus Oxychloride (POCl₃).

-

Activation: Dissolve 4-butoxybenzoic acid (1.0 eq) and the appropriate aryl hydrazide (1.0 eq) in neat POCl₃ (5–10 mL per gram of reactant).

-

Cyclization: Reflux the mixture at 100–110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. The POCl₃ hydrolysis is exothermic; maintain temperature <10°C.

-

Isolation: Neutralize the suspension with 10% NaHCO₃ solution until pH ~8. The solid product precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: Thiol Alkylation (The "Butoxy-Insertion" Method)

Best for: Generating a library of alkoxy derivatives from a common thione intermediate.

Reagents: 5-Substituted-1,3,4-oxadiazole-2-thiol, 1-Bromobutane, K₂CO₃, Acetone/DMF.

-

Thione Formation: React an acid hydrazide with CS₂ and KOH in ethanol (Reflux 12h) to yield the oxadiazole-2-thiol (thione tautomer).

-

Alkylation: Dissolve the thiol (1.0 eq) in dry Acetone or DMF. Add Anhydrous K₂CO₃ (1.5 eq) and stir for 30 mins.

-

Addition: Add 1-Bromobutane (1.1 eq) dropwise.

-

Reaction: Stir at room temperature (for DMF) or reflux (for Acetone) for 3–5 hours.

-

Workup: Pour into ice water. Filter the precipitate. This yields the S-butyl or N-butyl isomer (S-alkylation usually predominates in basic conditions).

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathways for accessing these scaffolds.

Caption: Dual synthetic pathways for accessing butoxy-1,3,4-oxadiazoles. Method A utilizes direct oxidative cyclization, while Method B employs a modular S-alkylation strategy.

Case Studies & SAR Analysis

Case Study 1: Antibacterial Efficacy

In a study of 2,5-disubstituted oxadiazoles, derivatives containing the 5-(4-phenylbutoxy) moiety demonstrated superior activity against S. aureus compared to their methoxy and ethoxy counterparts.

-

Observation: The C4-linker allowed the molecule to penetrate the lipid-rich bacterial cell wall more effectively than shorter chains.

-

Data Point: MIC values for the butoxy derivative were found to be 3.75 µg/mL, significantly lower than the methoxy analog (>10 µg/mL).

Case Study 2: Anticancer Tubulin Inhibition

Research into tubulin polymerization inhibitors has shown that 1,3,4-oxadiazoles require a specific hydrophobic volume to bind to the colchicine site.

-

Mechanism: The butoxy group provides the necessary van der Waals contact volume without introducing excessive hydrophobicity that would lead to precipitation in assay media.

-

Result: Butoxy-substituted derivatives showed IC50 values in the low micromolar range (1.6–3.5 µM) against breast cancer cell lines (MCF-7).

References

-

Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Source: PubMed / Wiley-VCH [Link]

-

Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. Source: European Journal of Medicinal Chemistry [Link]

-

Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Source: CrystEngComm (RSC) [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Source: Molecules (MDPI) [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Source: The Scientific World Journal (PMC) [Link]

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract & Scope

This application note details the synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine , a lipophilic heterocyclic scaffold relevant to medicinal chemistry programs targeting antimicrobial and anticancer pathways. The 1,3,4-oxadiazole core acts as a bioisostere for esters and amides, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

This protocol prioritizes the Cyanogen Bromide (BrCN) Cyclization route due to its high regioselectivity for the 2-amino position and reliable scalability. An alternative oxidative cyclization route via semicarbazone is discussed for laboratories restricting cyanogen halide use.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor. The 4-butoxy tail is installed early via Williamson ether synthesis to ensure solubility of intermediates.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Safety & Handling (Critical)

-

Cyanogen Bromide (BrCN): Highly toxic and volatile solid. It hydrolyzes to release hydrogen cyanide (HCN) in contact with water/acid. Mandatory: Handle in a well-ventilated fume hood. Destroy excess BrCN with sodium hypochlorite (bleach) solution immediately.

-

Hydrazine Hydrate: Carcinogenic, toxic, and unstable. Avoid contact with metals and oxidizing agents.

-

Waste Disposal: All aqueous waste from the cyclization step must be treated with bleach at pH > 10 to neutralize cyanide residues before disposal.

Experimental Protocol

Phase 1: Synthesis of Ethyl 4-butoxybenzoate

Objective: Installation of the lipophilic butoxy tail.

-

Reagents:

-

Ethyl 4-hydroxybenzoate (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone.

-

-

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in DMF (5 mL/g).

-

Add

and stir for 15 minutes at room temperature. -

Add 1-Bromobutane dropwise.

-

Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Yield: Expected >90% (Colorless oil or low-melting solid).

-

Phase 2: Synthesis of 4-Butoxybenzohydrazide

Objective: Conversion of ester to hydrazide nucleophile.

-

Reagents:

-

Ethyl 4-butoxybenzoate (from Phase 1)

-

Hydrazine Hydrate (80% or 99%, 5.0 eq)

-

Solvent: Ethanol (absolute).

-

-

Procedure:

-

Dissolve the ester in Ethanol (10 mL/g).

-

Add Hydrazine Hydrate slowly at room temperature.

-

Reflux the mixture at 78°C for 4–6 hours.

-

Observation: A white precipitate typically forms upon cooling.

-

Workup: Cool to

. Filter the solid precipitate.[1] Wash with cold ethanol and diethyl ether to remove excess hydrazine. -

Drying: Vacuum dry at

. -

Checkpoint: Melting point should be sharp (approx. 85–90°C range for alkoxy hydrazides).

-

Phase 3: Cyclization to 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Objective: Formation of the 1,3,4-oxadiazole ring using von Braun reaction conditions.

Table 1: Reaction Stoichiometry (Phase 3)

| Component | Role | Equivalents | Notes |

| 4-Butoxybenzohydrazide | Substrate | 1.0 | Dried thoroughly |

| Cyanogen Bromide (BrCN) | Cyclizing Agent | 1.1 - 1.2 | Toxic: Weigh in hood |

| Sodium Bicarbonate ( | Base | 2.0 | Scavenges HBr byproduct |

| Methanol/Water (1:1) | Solvent | - | Reaction medium |

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 4-Butoxybenzohydrazide (1.0 eq) in Methanol.

-

Addition: Add a solution of

(2.0 eq) in water. The mixture may become a suspension. -

Cyclization: Cool the mixture to 0–5°C (ice bath). Add Cyanogen Bromide (1.1 eq) portion-wise over 20 minutes.

-

Note: Exothermic reaction. Maintain temperature <10°C during addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Completion: Monitor TLC (DCM:MeOH 9:1). The hydrazide spot (

) should disappear, replaced by a higher running spot ( -

Quenching: Neutralize the reaction mixture (if necessary) to pH 7–8.

-

Isolation: The product often precipitates as a solid. Filter and wash with copious water to remove inorganic salts.

-

If no precipitate: Evaporate Methanol, extract aqueous residue with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization.

Figure 2: Simplified mechanistic pathway of the BrCN mediated cyclization.

Characterization Data (Expected)

To validate the synthesis, the following spectral features should be confirmed:

-

Physical State: White to off-white crystalline solid.

-

IR Spectroscopy (

):-

: Primary amine (

-

:

-

:

-

: Primary amine (

-

NMR (DMSO-

- 7.85 (d, 2H, Ar-H, ortho to oxadiazole).

- 7.10 (d, 2H, Ar-H, ortho to butoxy).

-

7.00 (s, 2H,

-

4.05 (t, 2H,

- 1.70 (m, 2H, alkyl chain).

- 1.45 (m, 2H, alkyl chain).

-

0.95 (t, 3H, terminal

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 3) | Hydrolysis of BrCN | Ensure reagents are dry; do not use old BrCN. |

| Sticky Solid/Oil | Impure Hydrazide | Recrystallize the hydrazide precursor before cyclization. |

| Incomplete Reaction | pH too low | Maintain slightly basic pH ( |

| Yellow Discoloration | Oxidation | Perform reaction under Nitrogen atmosphere (optional but recommended). |

Alternative Route (Cyanide-Free)

For labs unable to handle BrCN, the Oxidative Cyclization of Semicarbazone is a viable alternative (Ref 3, 5).

-

Condensation: 4-Butoxybenzaldehyde + Semicarbazide HCl

Semicarbazone. -

Cyclization: Semicarbazone +

+-

Pros: Avoids highly toxic cyanogen halides.

-

Cons: Often requires chromatographic purification; yields can vary with electron-rich aldehydes.

-

References

-

US Patent 2,883,391. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (Classic reference for BrCN route).

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.[2] IUCrData.[3] (Crystallographic and synthesis data for the methoxy-analog).

-

Hassan, A. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[4] (Review of oxidative cyclization methods).

-

Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (Protocol for alkoxy-hydrazide synthesis).

-

Desai, N. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole...[5] (Iodine-mediated cyclization protocol).[4][6]

Sources

- 1. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

Cyclization of hydrazides to form 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Application Note: High-Yield Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine via Cyanogen Bromide Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability.[1] The 2-amino derivative specifically serves as a critical pharmacophore in antimicrobial, anti-inflammatory, and tyrosine kinase inhibitor development.

This guide prioritizes the Cyanogen Bromide (CNBr) cyclization route due to its superior atom economy and high yields compared to oxidative cyclization of semicarbazones.

Key Technical Advantages of this Protocol:

-

Regioselectivity: Exclusively yields the 2-amino isomer.

-

Purification: Designed to precipitate the product, minimizing column chromatography.

-

Scalability: Validated for milligram to multigram scales.

Safety & Handling (CRITICAL)

Warning: Cyanogen Bromide (CNBr) is highly toxic, volatile, and readily absorbed through the skin.

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

-

Neutralization: Keep a quench solution (10% NaOH or concentrated bleach) immediately available. CNBr hydrolyzes to innocuous cyanate/bromide in strong base.

-

Waste: All mother liquors containing traces of CNBr must be quenched before disposal.

Reaction Mechanism & Pathway

The transformation involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and elimination of water.

Figure 1: Mechanistic pathway for the synthesis of 2-amino-1,3,4-oxadiazoles.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-Butoxybenzohydrazide | 208.26 | 1.0 | Precursor |

| Cyanogen Bromide (CNBr) | 105.92 | 1.1 - 1.2 | Cyclizing Agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | Acid Scavenger |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Water (Deionized) | - | Solvent | Co-solvent |

Step-by-Step Methodology

Step 1: Precursor Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Butoxybenzohydrazide (1.0 equiv) in Ethanol (10 mL per gram of hydrazide).

-

Warm slightly (35–40°C) if necessary to achieve a fine suspension or partial solution.

-

Add Water (approx. 20% of the ethanol volume) to aid in the solubility of the base in the next step.

Step 2: Reagent Addition (The Critical Step)

-

Cool the mixture to 0–5°C using an ice bath. Rationale: Controls the exotherm of the initial N-cyanation.

-

Add Cyanogen Bromide (1.1 equiv) portion-wise over 10 minutes. Note: Weigh CNBr in a closed vessel in the fume hood.

-

Stir for 10 minutes.

-

Add Sodium Bicarbonate (2.5 equiv) slowly. Rationale: Neutralizes the HBr generated in situ, driving the reaction forward and preventing acid-catalyzed hydrolysis.

Step 3: Cyclization & Reflux

-

Remove the ice bath and allow the reaction to reach room temperature (approx. 30 mins).

-

Equip with a reflux condenser.

-

Heat the mixture to Reflux (approx. 78–80°C) for 2–4 hours .

-

Monitoring: Check progress via TLC (System: 5% Methanol in Dichloromethane). The hydrazide starting material (lower Rf) should disappear, replaced by a higher Rf fluorescent spot (Oxadiazole).

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (approx. 5x the reaction volume).

-

Stir vigorously for 30 minutes. The product should precipitate as a solid.

-

Filtration: Filter the solid under vacuum. Wash the cake copiously with cold water to remove inorganic salts (NaBr) and excess base.

-

Drying: Dry the solid in a vacuum oven at 50°C.

Step 5: Purification (If required)

-

Standard: Recrystallization from Ethanol or Ethanol/Water (9:1) usually yields analytical grade material (>98% purity).

-

Alternative: If sticky, triturated with diethyl ether.

Process Workflow

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected parameters.

1. Melting Point:

-

Expected Range: 155–165°C (Typical for 5-alkoxy-2-amino-1,3,4-oxadiazoles). Sharp range indicates high purity.

2. Infrared Spectroscopy (FT-IR):

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

|---|---|---|

| -NH₂ (Primary Amine) | 3100–3400 | Doublet (Asymmetric/Symmetric stretch) |

| C=N (Oxadiazole) | 1610–1640 | Strong, sharp band |

| C-O-C (Ether) | 1240–1260 | Strong stretch (Aryl ether) |

| C-O-C (Oxadiazole) | 1000–1050 | Ring stretch |

3. ¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 9.0–10.0 ppm: Disappearance of the hydrazide -NH-NH₂ protons.

-

δ 7.0–7.2 ppm (2H, s, broad): Appearance of the -NH₂ amine protons (Exchangeable with D₂O).

-

δ 7.8 ppm (2H, d): Aromatic protons adjacent to the oxadiazole ring.

-

δ 7.0 ppm (2H, d): Aromatic protons adjacent to the butoxy group.

-

δ 4.0 ppm (2H, t): -O-CH₂ - of the butyl chain.

-

δ 1.7, 1.4, 0.9 ppm: Remaining butyl chain protons (multiplets/triplet).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | CNBr sublimation or hydrolysis. | Use fresh CNBr. Ensure the reaction is sealed well during the initial stirring. Ensure base is added after CNBr is dissolved. |

| Sticky Product | Incomplete cyclization or solvent retention. | Recrystallize from Ethanol. If oil persists, scratch the flask with a glass rod or seed with a crystal. |

| Impurity (TLC) | Unreacted Hydrazide. | Extend reflux time. Add an additional 0.2 equiv of CNBr and Base. |

| Coloration | Oxidation of amine. | Perform recrystallization with a small amount of activated charcoal. |

References

-

General Synthesis of 2-Amino-1,3,4-Oxadiazoles

- Journal of Heterocyclic Chemistry. "Synthesis and Biological Evaluation of 2-Amino-5-aryl-1,3,4-oxadiazoles."

-

Cyanogen Bromide Cyclization Mechanism

- Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles."

-

Safety Data & Handling (CNBr)

- PubChem. "Cyanogen Bromide - Safety and Hazards."

-

Analogous Alkoxy-Oxadiazole Characterization

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities [jstage.jst.go.jp]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]

Application Note: High-Resolution ¹H NMR Characterization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, unambiguous characterization is critical. This document details the underlying principles, provides field-tested protocols for sample preparation and data acquisition, and offers an in-depth analysis of the resulting spectrum. The methodologies are designed to be robust and reproducible, ensuring high-quality, trustworthy data for researchers, scientists, and drug development professionals.

Introduction: The Need for Precise Structural Verification

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring several key structural motifs: a para-substituted phenyl ring, a butoxy ether linkage, a 1,3,4-oxadiazole core, and a primary amine. Each of these functional groups imparts specific electronic and, consequently, magnetic environments to the protons within the molecule. ¹H NMR spectroscopy is an indispensable, non-destructive technique that exploits these differences to provide a detailed proton "map" of the molecule.

The precise chemical shifts (δ), signal multiplicities (splitting patterns), and integration values obtained from a ¹H NMR spectrum serve as a molecular fingerprint. This fingerprint is essential for:

-

Confirming Chemical Identity: Verifying that the synthesized compound is indeed the target molecule.

-

Assessing Purity: Identifying the presence of solvents, starting materials, or by-products.

-

Structural Elucidation: Confirming the connectivity and spatial relationship of atoms within the molecule.

This guide explains the causality behind experimental choices, ensuring not just a protocol to follow, but a deeper understanding of the characterization process.

Predicted ¹H NMR Spectrum and Proton Environments

Understanding the expected spectrum is the first step in a self-validating analysis. The structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine presents four distinct proton environments, which are color-coded in Figure 1 for clarity.

Figure 1. Chemical structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine with distinct proton environments labeled (A-D).

Figure 1. Chemical structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine with distinct proton environments labeled (A-D).

-

Aromatic Protons (HB, HC): The phenyl ring is para-substituted by an electron-donating butoxy group (-OBu) and a moderately electron-withdrawing 1,3,4-oxadiazole ring. The donating effect of the oxygen atom increases electron density at the ortho (HC) and para positions.[1] This results in a classic AA'BB' system, which often simplifies to a pair of doublets. Protons HC, being ortho to the strongly donating alkoxy group, are expected to be shielded (appear upfield) compared to protons HB.[1][2]

-

Amine Protons (HA): The two protons on the primary amine are chemically equivalent. Their signal typically appears as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift is highly dependent on the solvent, concentration, and temperature. Based on similar structures like 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, this signal is expected around 5.1-7.5 ppm in DMSO-d₆.[3][4]

-

Butoxy Chain Protons (HD): This aliphatic chain gives rise to four distinct signals:

-

-O-CH₂- : A triplet, deshielded by the adjacent oxygen atom.

-

-O-CH₂-CH₂- : A multiplet (typically a sextet), influenced by the adjacent -O-CH₂- and -CH₂- groups.

-

-CH₂-CH₃ : A multiplet (typically a sextet), influenced by two neighboring methylene groups.

-

-CH₃ : A triplet, the most shielded signal in the molecule.

-

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the target compound, typically recorded in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |

| **HA (NH₂) ** | 7.0 - 7.5 | Broad Singlet (br s) | 2H | Exchangeable amine protons. Position is solvent/concentration dependent. |

| HB (Ar-H) | 7.8 - 8.0 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing oxadiazole ring. |

| HC (Ar-H) | 7.0 - 7.2 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating butoxy group.[1] |

| HD (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 2H | Methylene protons adjacent to the deshielding ether oxygen.[5] |

| HD (-CH₂-) | 1.7 - 1.9 | Multiplet (m) | 2H | Methylene protons in the aliphatic chain. |

| HD (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | 2H | Methylene protons in the aliphatic chain. |

| HD (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl protons, most shielded position.[6] |

Experimental Protocols

A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument setup. The following workflow is a self-validating system designed to minimize error and maximize spectral quality.

Overall Experimental Workflow

The process follows a logical progression from sample preparation to final data analysis.

Protocol for Sample Preparation

Causality: The goal is a completely dissolved, homogeneous sample free of paramagnetic impurities and particulates, as these severely degrade spectral resolution.[7] Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum.[8]

Materials:

-

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (5-10 mg)[8]

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Clean, dry sample vial with cap

-

Clean, unscratched 5 mm NMR tube and cap[8]

-

Glass Pasteur pipette with bulb

-

Filter (e.g., cotton or glass wool plug in pipette)

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Using the correct amount ensures a good signal-to-noise ratio without causing issues from being overly concentrated, such as peak broadening.[7][8]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[7][9] Cap the vial and gently swirl or vortex to dissolve the sample completely. Gentle heating may be applied if necessary, but ensure the compound is stable at that temperature.

-

Solvent Choice Rationale: DMSO-d₆ is an excellent choice for many polar, heterocyclic compounds. Its residual proton signal appears around 2.50 ppm, which typically does not interfere with aromatic or amine signals.[7] Chloroform-d (CDCl₃, residual peak at 7.26 ppm) is an alternative but may not be suitable if the compound has poor solubility in it.[7]

-

-

Filtration (if necessary): Visually inspect the solution against a bright background. If any solid particles or cloudiness remains, filter the solution. To do this, place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into the clean NMR tube.[9] Particulates will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[7]

-

Transfer: Carefully transfer the clear solution into the NMR tube. The final sample height should be 4-5 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) to ensure it is within the detection region of the NMR coil.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.

Protocol for Instrument Setup and Data Acquisition

Causality: This protocol outlines the standard steps for acquiring a high-quality spectrum. Locking ensures the magnetic field does not drift, and shimming maximizes its homogeneity, which is critical for achieving sharp, well-resolved signals.

Procedure:

-

Instrument Access: Follow all local safety procedures for entering the NMR facility. Remove all ferromagnetic items before approaching the magnet.[10]

-

Sample Insertion: Gently insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Place the sample into the magnet, either manually or via an autosampler.[11]

-

Locking: In the acquisition software, select the appropriate solvent (e.g., DMSO-d₆) and initiate the lock command. The instrument will use the deuterium signal from the solvent as a reference to stabilize the magnetic field frequency.[12]

-

Shimming: Perform an automated or manual shimming procedure. This process adjusts a series of small electromagnetic coils to make the main magnetic field (B₀) as uniform as possible across the sample volume.[13] A successful shim results in a sharp and symmetrical lock signal and narrow spectral lines.

-

Acquisition Parameters: Load a standard proton experiment. Typical parameters for a routine ¹H NMR spectrum are:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (increase for dilute samples)

-

Spectral Width: 0-12 ppm

-

-

Acquisition: Start the acquisition. The instrument will pulse the sample and record the resulting Free Induction Decay (FID) signal.

Data Processing and Interpretation

Once the FID is acquired, it must be processed to generate the final, interpretable spectrum.

-

Fourier Transform: The raw FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phase Correction: Adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.

-

Baseline Correction: Apply a mathematical function to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: Calibrate the chemical shift axis. If TMS was not added, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal. Set the integration of a known peak (e.g., the terminal methyl group to 3H) to quantify the others.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding protons in the molecule based on the analysis in Section 2.

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can reliably obtain high-resolution spectra. A thorough understanding of the expected chemical shifts and coupling patterns, as detailed in the predictive analysis, allows for a self-validating and confident assignment of all proton signals, thereby confirming the structure and assessing the purity of this important chemical entity.

References

-

Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link][8]

-

Title: How to Get a Good 1H NMR Spectrum Source: University of Rochester, Department of Chemistry URL: [Link][9]

-

Title: PREPARATION OF AN NMR SAMPLE Source: University of Wisconsin-Madison URL: [Link][14]

-

Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link][7]

-

Title: Standard Operating Procedure H-NMR Source: Georgia Gwinnett College URL: [Link][13]

-

Title: STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy Source: The Hong Kong University of Science and Technology URL: [Link][10]

-

Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: University of Notre Dame URL: [Link][12]

-

Title: NMR Basic Operation - Bruker NMR Spectrometer Source: University of Wyoming URL: [Link][11]

-

Title: 1H NMR Chemical Shift Source: Oregon State University URL: [Link][15]

-

Title: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Source: International Union of Crystallography URL: [Link][3]

-

Title: 1H NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link][6]

-

Title: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Source: ResearchGate URL: [Link][4]

-

Title: How to Analyze Chemical Shift in the Aromatic Region (1H NMR) Source: YouTube (Chemistry with Caroline) URL: [Link][1]

-

Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link][5]

-

Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link][2]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To [chem.rochester.edu]

- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 11. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. commons.ggc.edu [commons.ggc.edu]

- 14. nmr.gmu.edu [nmr.gmu.edu]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

FTIR spectral analysis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Application Note: FTIR Spectral Analysis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This application note details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: N/A, PubChem CID: 14915220). This compound belongs to the 2-amino-1,3,4-oxadiazole class, a scaffold critical in medicinal chemistry for its antimicrobial, anti-inflammatory, and anticancer properties.

The protocol focuses on three critical validation pillars:

-

Confirmation of Cyclization: Verifying the formation of the 1,3,4-oxadiazole ring from acyclic precursors (hydrazides/semicarbazides).

-

Substituent Identification: Distinguishing the specific n-butoxy alkyl chain from other alkoxy analogs (methoxy/ethoxy).

-

Purity Assessment: Identifying common impurities such as unreacted hydrazides or retained solvents.

Molecular Structure & Theoretical Band Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

-

Core Scaffold: 1,3,4-Oxadiazole ring (Heterocyclic, aromatic character).[1][2][3]

-

Functional Group A: Primary Amine (-NH₂) at position 2.

-

Functional Group B: 4-Butoxyphenyl moiety at position 5 (Para-substituted benzene ring with an ether linkage and an aliphatic butyl chain).

Critical Spectral Regions

| Region (cm⁻¹) | Vibrational Mode | Diagnostic Value |

| 3450–3100 | N-H Stretching (Primary Amine) | High: Doublet indicates intact -NH₂; shift/broadening suggests H-bonding. |

| 3000–2800 | C-H Stretching (Aliphatic vs. Aromatic) | Critical: Differentiates the Butyl chain (2960–2850) from the Aromatic ring (>3000). |

| 1690–1640 | C=N Stretching (Oxadiazole) | High: Confirms ring closure. Absence of C=O (1680–1650) confirms precursor consumption. |

| 1260–1230 | C-O-C Stretching (Aryl Ether) | Medium: Confirms the ether linkage to the phenyl ring. |

| 850–800 | C-H Out-of-Plane Bending (oop) | High: Diagnostic for para-substitution (1,4-disubstituted benzene). |

Experimental Protocol

Sample Preparation

Two methods are validated for this analysis. Method A (ATR) is recommended for routine QC due to speed and reproducibility. Method B (KBr Pellet) is reserved for high-resolution structural elucidation.

-

Method A: Attenuated Total Reflectance (ATR)

-

Crystal: Diamond or ZnSe (Single bounce).

-

Procedure: Place ~5 mg of the solid sample on the crystal. Apply high pressure using the anvil to ensure uniform contact.

-

Note: Ensure the crystal is cleaned with isopropanol and a background scan is taken before analysis.

-

-

Method B: KBr Pellet (Transmission)

-

Ratio: 1:100 (Sample:KBr, spectroscopy grade).

-

Procedure: Grind sample and KBr in an agate mortar until a fine, uniform powder is obtained. Press at 10 tons for 2 minutes to form a transparent pellet.

-

Caution: KBr is hygroscopic. Minimize exposure to ambient humidity to prevent water bands (3400 cm⁻¹ broad) from obscuring the amine region.

-

Instrument Parameters

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Accumulation: 32 scans (ATR) or 64 scans (Transmission).

-

Apodization: Boxcar or Happ-Genzel.

-

Range: 4000–400 cm⁻¹.

Detailed Spectral Analysis

High Wavenumber Region (4000–2800 cm⁻¹)

This region confirms the identity of the amine and the alkyl chain.

-

3400–3150 cm⁻¹ (N-H Stretch): Expect a distinct doublet characteristic of a primary amine (-NH₂).

-

Asymmetric Stretch: ~3380–3350 cm⁻¹.

-

Symmetric Stretch: ~3250–3200 cm⁻¹.

-

Insight: If this appears as a single broad band, the sample may be wet or the amine is involved in strong intermolecular hydrogen bonding (dimer formation).

-

-

3080–3030 cm⁻¹ (Ar-H Stretch): Weak, sharp bands representing C-H stretching of the phenyl and oxadiazole rings.

-

2960–2850 cm⁻¹ (Aliphatic C-H Stretch): Crucial for Butoxy Group.

-

Look for three distinct bands:[2][4]

-

2960 cm⁻¹: Methyl (-CH₃) asymmetric stretch.

-

2930 cm⁻¹: Methylene (-CH₂-) asymmetric stretch.

-

2870 cm⁻¹: Methyl (-CH₃) symmetric stretch.

-

-

Differentiation: A methoxy analog would show simpler bands; the presence of strong methylene bands confirms the longer butyl chain.

-

Fingerprint Region (1700–1000 cm⁻¹)

This region validates the chemical structure and purity.

-

1690–1640 cm⁻¹ (C=N Stretch): The "heartbeat" of the oxadiazole ring. A strong band here confirms the C=N bond.

-

Reaction Monitoring: The precursor (often a hydrazide) has a Carbonyl (C=O) band at ~1680–1660 cm⁻¹. Successful cyclization is indicated by the disappearance of the Amide I (C=O) band and the emergence/sharpening of the C=N band.

-

-

1620–1580 cm⁻¹ (N-H Scissoring): Deformation vibration of the primary amine. Often overlaps with aromatic ring breathing.

-

1510–1490 cm⁻¹ (Aromatic C=C): Skeletal vibrations of the benzene ring.

-

1250–1230 cm⁻¹ (Ar-O-C Stretch): Asymmetric stretching of the ether linkage connecting the phenyl ring and the butoxy group.

-

1070–1020 cm⁻¹ (C-O-C Oxadiazole): Symmetric stretching of the oxadiazole ether linkage.

Low Wavenumber Region (1000–400 cm⁻¹)

-

840–820 cm⁻¹ (C-H Out-of-Plane Bending): A strong, sharp band indicating para-substitution (1,4-disubstitution) on the benzene ring. This rules out ortho or meta isomers.

Data Summary Table

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Validation Point |

| 3380 / 3220 | Medium | N-H Stretch (Asym/Sym) | Confirms Primary Amine (-NH₂) |

| 3060 | Weak | C-H Stretch (Aromatic) | Confirms Unsaturated Rings |

| 2958 / 2872 | Medium | C-H Stretch (Aliphatic) | Confirms Butyl Chain (vs. Methyl) |

| 1645 | Strong | C=N Stretch | Confirms Oxadiazole Ring |

| 1610 | Medium | N-H Bending | Primary Amine Confirmation |

| 1245 | Strong | C-O-C Stretch (Aryl Ether) | Confirms Butoxy-Phenyl Linkage |

| 1030 | Medium | C-O-C Stretch (Ring) | Oxadiazole Skeletal Vibration |

| 835 | Strong | C-H Bending (oop) | Confirms Para-substitution |

Visualization: Workflow & Decision Tree

Figure 1: Analytical Workflow and QC Decision Tree

Caption: QC Decision Tree for verifying cyclization efficiency and substituent identity.

References

-

Sidir, İ. et al. (2025). "Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole." Molecules, 30(16), 3444.[5]

- Relevance: Provides the definitive spectral assignment for the 2-amino-5-(4-alkoxyphenyl)-1,3,4-oxadiazole core scaffold.

-

PubChem. "5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound)."[6] National Library of Medicine.

-

Relevance: Source of chemical structure (CID 14915220) and physical property data.[6]

-

-

Nagaraj, A. et al. (2011).[2] "Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives." Journal of Chemical and Pharmaceutical Research.

- Relevance: Describes the general synthesis pathway (hydrazide to oxadiazole) and characteristic IR changes (loss of C=O, gain of C=N) used in the protocol.

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. Relevance: Authoritative text for general IR band assignment rules (Alkyl chains, Primary Amines, Para-substitution).

Sources

- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. ijari.org [ijari.org]

- 5. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 6. PubChemLite - 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine (C12H15N3O2) [pubchemlite.lcsb.uni.lu]

Application Note & Protocol: Synthesis of Schiff Bases from 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The formation of an azomethine linkage (-C=N-) to create Schiff bases is a well-established strategy to further enhance and diversify the pharmacological profile of heterocyclic compounds.[3][4] This document provides researchers, chemists, and drug development professionals with a robust, step-by-step protocol for the synthesis of the precursor amine, its subsequent condensation with various aromatic aldehydes, and the analytical methods required for structural validation.

Introduction and Scientific Background

The convergence of the 1,3,4-oxadiazole heterocycle and the Schiff base (or imine) functional group represents a powerful synergy in the design of new therapeutic agents.[1] 1,3,4-oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms; this moiety is thermally stable and acts as a bioisostere for ester and amide groups, often improving pharmacokinetic properties.[5][6] Their derivatives have demonstrated a remarkable spectrum of biological activities.[2]

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[7] The resulting azomethine group is crucial for biological activity, and its formation is a cornerstone of medicinal chemistry.[8] The reaction mechanism involves a nucleophilic attack of the amine on the carbonyl carbon, forming a transient carbinolamine intermediate, which then undergoes dehydration, often catalyzed by a weak acid, to yield the stable imine.[9]

This guide focuses on the preparation of Schiff bases starting from 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. The butoxyphenyl substituent is incorporated to enhance lipophilicity, a key factor that can influence a molecule's ability to cross biological membranes and interact with molecular targets.

Overall Synthesis Workflow

The synthetic strategy is a two-stage process. First, the core intermediate, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, is prepared. Second, this amine is condensed with a selected aromatic aldehyde to generate the final Schiff base product.

Caption: High-level workflow from starting materials to the final, validated Schiff base product.

Experimental Protocols

Disclaimer: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of Precursor 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine